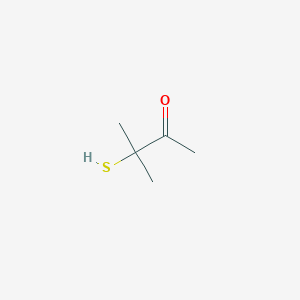
3,3'-Dioctadecylthiacarbocyanine perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipophilic carbocyanine dye
Wissenschaftliche Forschungsanwendungen
Microvascular Measurements
3,3'-Dioctadecylthiacarbocyanine perchlorate has been evaluated for use in microvascular measurements in rat small intestine and spinotrapezius muscle. The dye offers several advantages over isothiocyanates, including ease of labeling procedure, stability, and higher fluorescent intensity. However, limitations exist in accuracy due to vessel diameter and cell velocity impacts (Unthank et al., 1993).
Endocytic Sorting of Lipid Analogues
Research on the trafficking of lipid-mimetic dialkylindocarbocyanine (DiI) derivatives in CHO cells highlighted differences in endocytic sorting based on alkyl tail length or unsaturation. The dye's hydrophobic tail variations influence its distribution in membrane domains (Mukherjee et al., 1999).
Nano-scale Energy Transfer
A study of fluorescence resonance energy transfer (FRET) in water-micellar solutions with 3,3'-Dioctadecylthiacarbocyanine perchlorate revealed its efficiency in nano-scale energy transfer, dependent on dye concentration in micelles (Malyukin et al., 2005).
Neuronal Staining
The dye has been used for staining neurons in fixed tissue, enabling detailed study of neuronal processes and development in embryonic mouse and chicken brain tissue (Godement et al., 1987).
Photostable Organic Triggered Single-Photon Sources
Under nitrogen atmosphere, DiIC18(3) molecules in poly(methylmethacrylate) displayed extremely low photobleaching, making it a potential organic triggered single-photon source (Lill & Hecht, 2004).
Surfactant Micelle Studies
Research demonstrated the importance of hydrophobicity in interactions between DiI and other organic molecules in the nano-scale volume of surfactant micelles, crucial for understanding dye binding efficiencies (Yefimova et al., 2008).
Neuronal Tracing
DiI has been employed in neuronal tracing, with modifications allowing for decalcification, cryosectioning, and photoconversion for analysis at both light and electron microscopic levels (von Bartheld et al., 1990).
Visualization of Blood Vessels
A protocol using DiI for rapid visualization of blood vessels in experimental animals was developed. DiI labels endothelial cell membranes and allows for detailed examination via fluorescence microscopy (Li et al., 2008).
Critical Micelle Concentration Measurement
DiO, a derivative of DiI, has been evaluated as an alternative fluorogenic dye for critical micelle concentration measurement, providing improved consistency over other dyes like Nile Red (Peterson et al., 2015).
Dopamine Neurons Purification
DiI was used in a method to isolate nearly pure dopamine neurons, facilitating study of these neurons in culture (Kerr et al., 1994).
Single-Molecule Spectroscopy
Single-molecule spectroscopy was applied to observe DiI's adsorption on liquid chromatographic surfaces, providing insights into adsorption mechanisms and potential tailing in HPLC (Wirth & Swinton, 1998).
Eigenschaften
CAS-Nummer |
53533-50-9 |
|---|---|
Produktname |
3,3'-Dioctadecylthiacarbocyanine perchlorate |
Molekularformel |
C53H85ClN2O4S2 |
Molekulargewicht |
913.84 |
IUPAC-Name |
(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate |
InChI |
InChI=1S/C53H85N2S2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







